molecular formula C17H19N3O3 B252267 N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide

Numéro de catalogue B252267
Poids moléculaire: 313.35 g/mol
Clé InChI: FJOFXBMSSLZIGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide, also known as BMN-673, is a promising poly (ADP-ribose) polymerase (PARP) inhibitor that has garnered significant attention in the scientific community due to its potential applications in cancer therapy.

Mécanisme D'action

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which ultimately results in cancer cell death. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to be highly selective for PARP enzymes, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to have potent anti-cancer effects in preclinical studies. In addition to its anti-cancer effects, N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been shown to have anti-inflammatory effects. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is its high selectivity for PARP enzymes, which reduces the risk of off-target effects. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for clinical use. However, one of the limitations of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several future directions for the development of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide. One potential direction is the combination of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide with other anti-cancer agents to enhance its efficacy. Another potential direction is the development of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide analogs with improved pharmacokinetic properties. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide in clinical settings.
Conclusion:
In conclusion, N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is a promising PARP inhibitor that has shown significant potential in cancer therapy. Its high selectivity for PARP enzymes and favorable pharmacokinetic profile make it a promising candidate for clinical use. Future research is needed to further explore its potential applications and to optimize its use in clinical settings.

Méthodes De Synthèse

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide can be synthesized through a multi-step process that involves the reaction of 6-methyl-nicotinic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-methoxybenzamido) ethylamine to yield N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide.

Applications De Recherche Scientifique

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors, such as N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide, have shown promise in the treatment of various cancers, including breast, ovarian, and prostate cancers. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to be effective in killing cancer cells that have deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Propriétés

Formule moléculaire

C17H19N3O3

Poids moléculaire

313.35 g/mol

Nom IUPAC

N-[2-[(2-methoxybenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-12-7-8-13(11-20-12)16(21)18-9-10-19-17(22)14-5-3-4-6-15(14)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,21)(H,19,22)

Clé InChI

FJOFXBMSSLZIGK-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2OC

SMILES canonique

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2OC

Solubilité

45.7 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.